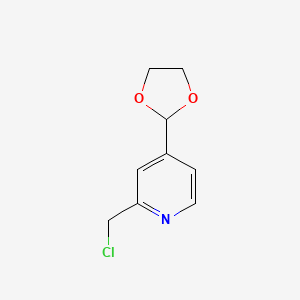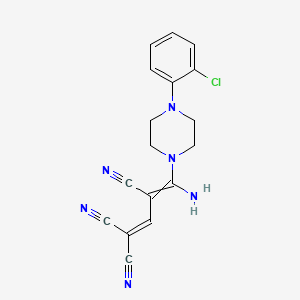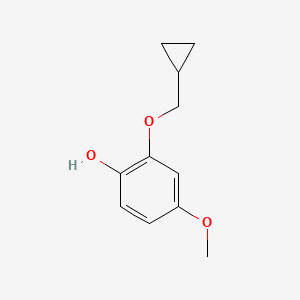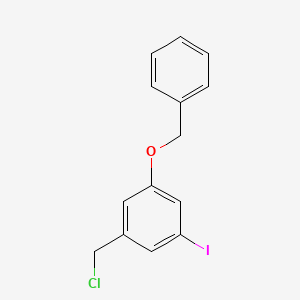
2-(Cyclohexyloxy)-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-5-isopropylphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-isopropylphenol typically involves the reaction of cyclohexanol with 5-isopropylphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclohexanol is converted to its corresponding alkoxide using a strong base such as sodium hydride, followed by reaction with 5-isopropylphenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-5-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexyloxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
5-Isopropylphenol: Lacks the cyclohexyloxy group, which may influence its solubility and reactivity.
Cyclohexanol: A simpler alcohol that lacks the phenol ring, affecting its chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-5-isopropylphenol is unique due to the combination of the cyclohexyloxy and isopropyl groups on the phenol ring. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-cyclohexyloxy-5-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)12-8-9-15(14(16)10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
Clé InChI |
KXSDJCDJYCDYOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)

![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)






![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


